2-(1,3-Benzothiazol-2-ylmethyl)-2H-1,2,3-benzotriazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

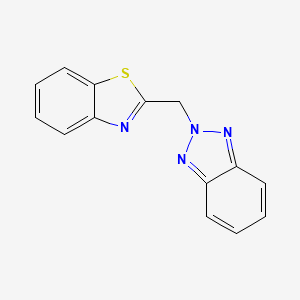

2-(1,3-Benzothiazol-2-ylmethyl)-2H-1,2,3-benzotriazole is a heterocyclic compound that combines the structural features of benzothiazole and benzotriazole. These fused ring systems are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

準備方法

The synthesis of 2-(1,3-Benzothiazol-2-ylmethyl)-2H-1,2,3-benzotriazole typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions. Common synthetic routes include:

Condensation Reaction: The initial step involves the condensation of 2-aminobenzenethiol with an aldehyde or ketone to form an intermediate Schiff base.

Cyclization: The intermediate undergoes cyclization to form the benzothiazole ring. This can be achieved using various cyclization agents and conditions, such as acidic or basic catalysts.

Final Assembly: The benzothiazole intermediate is then reacted with benzotriazole derivatives to form the final compound.

Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .

化学反応の分析

2-(1,3-Benzothiazol-2-ylmethyl)-2H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkyl groups are introduced. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Major products formed from these reactions include various substituted benzothiazole and benzotriazole derivatives .

科学的研究の応用

Medicinal Chemistry Applications

The medicinal applications of 2-(1,3-Benzothiazol-2-ylmethyl)-2H-1,2,3-benzotriazole primarily stem from the biological activities associated with benzothiazole derivatives. Research indicates that compounds containing the benzothiazole moiety exhibit a range of pharmacological effects:

- Anticancer Activity : Studies have shown that benzothiazole derivatives possess significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into their mechanisms of action and efficacy in clinical settings .

- Antimicrobial Properties : The compound has also been evaluated for its antibacterial and antifungal activities. Research indicates that benzothiazole derivatives can inhibit the growth of pathogenic microorganisms, making them potential candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : There is evidence suggesting that benzothiazole-based compounds can reduce inflammation. This property is particularly relevant for treating conditions such as arthritis and other inflammatory diseases .

Material Science Applications

In material science, this compound has been explored for its utility in developing advanced materials:

- Optical Materials : The compound's unique structure allows it to participate in interactions that are beneficial for creating optical materials. Its derivatives have been studied for use in photonic applications due to their ability to absorb and emit light efficiently .

- Polymer Additives : As an additive in polymers, this compound can enhance thermal stability and improve resistance to ultraviolet (UV) radiation. This application is crucial in industries where materials are exposed to harsh environmental conditions .

Environmental Science Applications

The environmental implications of this compound are also significant:

- Pesticide Development : Research indicates that benzothiazole derivatives can be utilized in developing new pesticides. Their effectiveness against various pests while being less harmful to non-target organisms makes them attractive candidates for sustainable agriculture .

Case Studies

Several case studies highlight the practical applications of this compound:

- Anticancer Research : A study published in Medicinal Chemistry demonstrated the synthesis of a series of benzothiazole derivatives that exhibited potent anticancer activity against breast cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways .

- Antimicrobial Efficacy : In a comparative study on antimicrobial agents published in Journal of Chemical Reviews, researchers evaluated the efficacy of various benzothiazole derivatives against resistant strains of bacteria and fungi. Results indicated significant inhibition rates compared to traditional antibiotics .

- Material Development : A research project focused on synthesizing polymer composites with incorporated benzothiazole derivatives showed enhanced UV protection and thermal stability. These composites were tested for outdoor applications where durability is essential .

作用機序

The mechanism of action of 2-(1,3-Benzothiazol-2-ylmethyl)-2H-1,2,3-benzotriazole involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, which is particularly relevant in its anticancer activity.

Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and cell death in targeted cells

類似化合物との比較

2-(1,3-Benzothiazol-2-ylmethyl)-2H-1,2,3-benzotriazole can be compared with other similar compounds, such as:

1,3-Benzothiazole: A simpler structure with similar biological activities but lacks the additional benzotriazole ring.

2-(1,3-Benzothiazol-2-yl)ethanethioamide: Another benzothiazole derivative with different substituents, leading to varied biological activities.

(1,3-Benzothiazol-2-ylmethyl)amine hydrochloride: A related compound with different functional groups, affecting its reactivity and applications

The uniqueness of this compound lies in its combined structural features, which confer a broad spectrum of biological activities and versatile applications in various fields.

生物活性

The compound 2-(1,3-Benzothiazol-2-ylmethyl)-2H-1,2,3-benzotriazole is a derivative of the benzothiazole and benzotriazole families, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antibacterial, antifungal, antiviral, and antiparasitic properties.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a benzothiazole moiety linked to a benzotriazole ring, which contributes to its biological activity.

Antibacterial Activity

Research has indicated that benzothiazole and benzotriazole derivatives exhibit significant antibacterial properties. For instance:

- In Vitro Studies : Various derivatives have been tested against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 12.5–25 | Staphylococcus aureus (MRSA) |

Antifungal Activity

The antifungal properties of benzothiazole derivatives have also been highlighted:

- Activity Against Fungi : Compounds with similar structures showed MIC values against Candida albicans ranging from 1.6 to 25 μg/mL , indicating potential as antifungal agents .

| Compound | MIC (μg/mL) | Target Fungi |

|---|---|---|

| Benzothiazole Derivative | 1.6–25 | Candida albicans |

Antiviral Activity

Benzotriazole derivatives have been explored for their antiviral properties:

- Screening Results : Compounds were tested against various viruses, showing selective antiviral activity. Notably, certain derivatives exhibited significant inhibition of viral replication .

Antiparasitic Activity

The antiparasitic potential of benzothiazole compounds has been documented:

- In Vitro Studies on Trypanosoma cruzi : Research indicated that specific derivatives showed dose-dependent inhibitory effects on both epimastigote and trypomastigote forms of the parasite. At concentrations of 50 μg/mL , a derivative induced approximately 95% mortality in trypomastigotes compared to only 21% for the parent compound .

| Compound | Concentration (μg/mL) | Effect on Trypomastigotes (%) |

|---|---|---|

| N-benzenesulfonylbenzotriazole | 50 | 95 |

| Benzotriazole | 50 | 21 |

Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds:

- Antibacterial and Antifungal Evaluation : A study synthesized a series of benzothiazole and benzotriazole derivatives and evaluated their antibacterial and antifungal activities. The results indicated that modifications in the structure significantly influenced their potency .

- Fragment-Based Drug Design : Researchers employed fragment-based drug design to create a library of N-benzenesulfonyl derivatives of benzotriazole. These compounds were assessed for their biological activity against Trypanosoma cruzi, demonstrating promising results in inhibiting parasite growth .

特性

IUPAC Name |

2-(benzotriazol-2-ylmethyl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4S/c1-2-6-11-10(5-1)16-18(17-11)9-14-15-12-7-3-4-8-13(12)19-14/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDGIMZTCRXYRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CN3N=C4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。